molecular formula C12H17N3O2 B14829484 5-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide

5-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide

Katalognummer: B14829484
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: SCMVPQSFYIZIDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound is part of the nicotinamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide involves several steps. One common synthetic route includes the reaction of cyclopropyl alcohol with 2-chloronicotinic acid to form 5-cyclopropoxy-2-chloronicotinic acid. This intermediate is then reacted with dimethylamine and methylamine under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

5-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide include:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C12H17N3O2

Molekulargewicht

235.28 g/mol

IUPAC-Name

5-cyclopropyloxy-2-(dimethylamino)-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-13-12(16)10-6-9(17-8-4-5-8)7-14-11(10)15(2)3/h6-8H,4-5H2,1-3H3,(H,13,16)

InChI-Schlüssel

SCMVPQSFYIZIDG-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(N=CC(=C1)OC2CC2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.